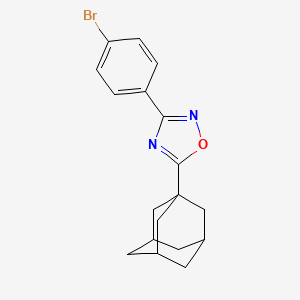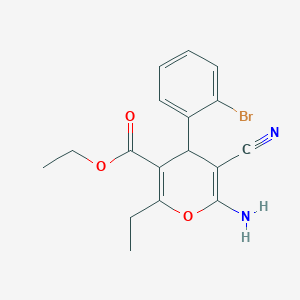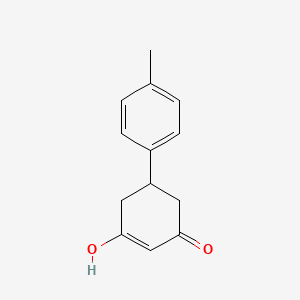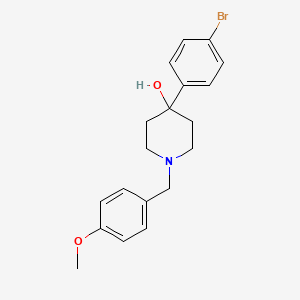
5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ADOB or ADBX and has a molecular formula of C17H17BrN2O. It is a crystalline solid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have potential as an anti-oxidant and as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound can be used in a range of different assays and experiments, making it a valuable tool for researchers in various fields. However, one of the limitations of using ADOB is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Future Directions
There are numerous future directions for research on 5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole. One potential area of research is in the development of new anti-inflammatory and anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of ADOB and to determine its potential applications in other areas, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 1-adamantylamine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of an intermediate, which is then reacted with cyanogen bromide to yield the final product.
Scientific Research Applications
The potential applications of 5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole in scientific research are numerous. One of the most significant areas of research is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, ADOB has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-15-3-1-14(2-4-15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGWUABMOPMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Adamantan-1-YL)-3-(4-bromophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)

![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)



![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)
![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)